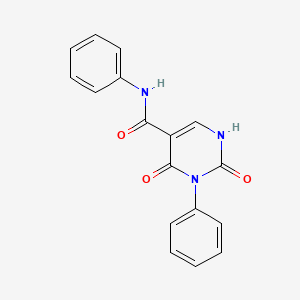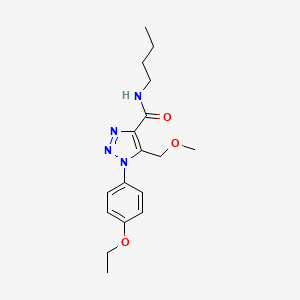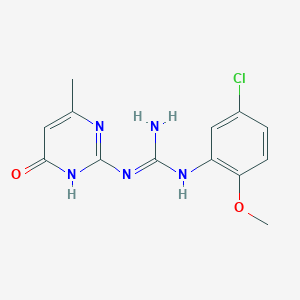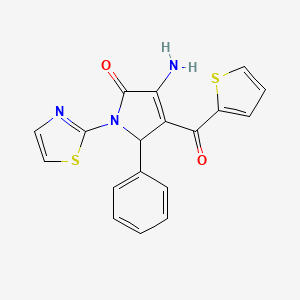![molecular formula C19H19ClN4O B11043457 4-Amino-1-(4-chlorophenyl)-3,7,7-trimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11043457.png)
4-Amino-1-(4-chlorophenyl)-3,7,7-trimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-(4-chlorophenyl)-3,7,7-trimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is a heterocyclic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(4-chlorophenyl)-3,7,7-trimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one typically involves the condensation of suitable precursors followed by cyclization reactions. One common method involves the reaction of 4-chloroaniline with 3,7,7-trimethyl-1H-pyrazolo[3,4-B]quinolin-5-one under specific conditions to yield the desired compound . The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(4-chlorophenyl)-3,7,7-trimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvent environments, to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoloquinolines, which may exhibit different chemical and biological properties depending on the nature of the substituents introduced.
Scientific Research Applications
4-Amino-1-(4-chlorophenyl)-3,7,7-trimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities
Mechanism of Action
The mechanism of action of 4-Amino-1-(4-chlorophenyl)-3,7,7-trimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as 2-phenylquinoline and 4-chloroquinoline share structural similarities with 4-Amino-1-(4-chlorophenyl)-3,7,7-trimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one.
Pyrazole Derivatives: Compounds like 3,5-dimethylpyrazole and 4-chloropyrazole also exhibit similar chemical properties.
Uniqueness
The uniqueness of this compound lies in its fused pyrazoloquinoline structure, which imparts distinct chemical and biological properties. The presence of multiple functional groups allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H19ClN4O |
|---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
4-amino-1-(4-chlorophenyl)-3,7,7-trimethyl-6,8-dihydropyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C19H19ClN4O/c1-10-15-17(21)16-13(8-19(2,3)9-14(16)25)22-18(15)24(23-10)12-6-4-11(20)5-7-12/h4-7H,8-9H2,1-3H3,(H2,21,22) |
InChI Key |
AFUBMJRIYUUDBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=NC3=C(C(=O)CC(C3)(C)C)C(=C12)N)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-(trifluoromethyl)phenyl]-N-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide](/img/structure/B11043374.png)
![1-hydroxy-8-methoxy-4,4,6-trimethyl-1-(2-oxocycloheptyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11043380.png)


![6-{[4-(2-Chlorophenyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B11043401.png)
![3-Amino-8-hydroxy-8-methyl-1,6-dioxo-9-propyl-2,7-diazaspiro[4.4]non-3-ene-4-carbonitrile](/img/structure/B11043402.png)
![Ethyl 3-({[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)-3-(4-methoxyphenyl)propanoate](/img/structure/B11043407.png)
![4-Hydrazino-5-methyl-4-(trifluoromethyl)-1,4-dihydropyrido[4,3-D]pyrimidine](/img/structure/B11043411.png)

![10-amino-2-oxo-N-phenyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B11043420.png)
![4-Amino-1-(3,4-dimethylphenyl)-7-(2-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11043421.png)
![4-(4-butoxyphenyl)-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11043424.png)
![Ethyl 5-{3-[(furan-2-ylmethyl)amino]-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11043432.png)

